N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Overview
Description
N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a complex organic compound that features a unique combination of adamantyl, methyl, and naphthylsulfonyl groups
Preparation Methods
The synthesis of N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide involves multiple steps. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst . This method, however, is high-cost and requires scarce reagents. Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Chemical Reactions Analysis
N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, phosphorus oxychloride, and benzene solutions . Major products formed from these reactions include verdazylium salts and alkylation products .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and thermally stable polymers . Additionally, it is used in the development of high-energy fuels and oils .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and stability to the molecule, while the naphthylsulfonyl group enhances its reactivity . These interactions result in the compound’s bioactive properties and potential therapeutic effects .
Comparison with Similar Compounds
N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can be compared to other adamantane derivatives such as 1-adamantanemethylamine and 1-adamantyl methyl ketone . These compounds share similar structural features but differ in their functional groups and reactivity.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-25(29(27,28)21-7-6-19-4-2-3-5-20(19)11-21)15-22(26)24-23-12-16-8-17(13-23)10-18(9-16)14-23/h2-7,11,16-18H,8-10,12-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLTWBAJCNDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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